medicago-saponin P(1) medicago-saponin P(1)
Brand Name: Vulcanchem
CAS No.: 158511-57-0
VCID: VC0139188
InChI: InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Molecular Formula: C53H86O23
Molecular Weight: 1091.2 g/mol

medicago-saponin P(1)

CAS No.: 158511-57-0

Main Products

VCID: VC0139188

Molecular Formula: C53H86O23

Molecular Weight: 1091.2 g/mol

medicago-saponin P(1) - 158511-57-0

CAS No. 158511-57-0
Product Name medicago-saponin P(1)
Molecular Formula C53H86O23
Molecular Weight 1091.2 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1
Standard InChIKey YUGFMRZWIRCERU-COSFQHNSSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Synonyms 3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside
medicago-saponin P(1)
medicago-saponin P1
PubChem Compound 190920
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator